cis-3-Oxabicyclo[3.2.0]heptan-2-one
Overview
Description
Cis-3-Oxabicyclo[3.2.0]heptan-2-one is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Bicyclic Compounds
Bicyclic Tetrahydrofuran-Fused β-Lactams Synthesis : cis-3-Benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones have been used to synthesize cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, leading to the creation of methyl cis-3-aminotetrahydrofuran-2-carboxylates. This method is considered more advantageous for drug design due to the compounds' unconventional C-fused bicyclic β-lactam structure (Mollet, D’hooghe, & Kimpe, 2012).
Synthesis of Fused Bicyclic β-Lactams : Research has shown that cis-3-Benzyloxy-4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones can be transformed into methyl cis-3-aminotetrahydrofuran-2-carboxylates via a unique pathway involving cis-2-oxa-6-azabicyclo[3.2.0] heptan-7-ones (Leemans, D’hooghe, Dejaegher, Törnroos, & Kimpe, 2010).
Construction of Bicyclic Systems
Formation of Bicyclic γ-Butyrolactone : Stereoselective rearrangement of certain epoxy-3-oxabicyclo[3.2.0]heptan-2-ones in water has been utilized to create cis-fused butyrolactone, a precursor for the synthesis of new bicyclonucleosides (Lescop, Nguyen-Kim, & Huet, 2000).
Oxygen Bridge Bicyclic Systems : Novel methods have been developed to construct 7-oxabicyclo[2.2.1]heptane skeletons, with specific focus on cis-epoxy alcohols derived from cyclohexen-1-ol derivatives. These methods involve an intramolecular SN2 reaction to achieve the desired bicyclic structure (Iwakura, Tokura, & Tanino, 2017).
Advanced Building Blocks in Drug Discovery
Creation of Bicyclic Nucleosides : The cis-3-Oxabicyclo[3.2.0]heptan-2-one structure has been explored in the creation of novel nucleosides, potentially leading to advancements in drug discovery. These nucleosides are designed to mimic the structure of biologically active compounds (Alibés et al., 2006).
Photochemical Synthesis for Drug Building Blocks : A rapid method for synthesizing substituted 3-azabicyclo[3.2.0]heptanes has been developed, using common chemicals in a [2+2]-photochemical cyclization. These heptanes serve as essential building blocks in drug discovery (Denisenko et al., 2017).
Properties
IUPAC Name |
(1R,5S)-3-oxabicyclo[3.2.0]heptan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-6-5-2-1-4(5)3-8-6/h4-5H,1-3H2/t4-,5-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFCQYSTPCFCII-RFZPGFLSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1COC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]1COC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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